molecular formula C9H7BrFN3 B13199079 8-Bromo-5-fluoroquinoline-3,4-diamine

8-Bromo-5-fluoroquinoline-3,4-diamine

Cat. No.: B13199079
M. Wt: 256.07 g/mol
InChI Key: MZFMSUSORGGTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-fluoroquinoline-3,4-diamine is a chemical compound with the molecular formula C9H7BrFN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoroquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of quinoline derivatives. For instance, 2-bromo-5-fluoroaniline can be used as a starting material, which undergoes cyclization and subsequent amination to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoroquinoline-3,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, similar to other fluoroquinolones . This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-5-fluoroquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

8-bromo-5-fluoroquinoline-3,4-diamine

InChI

InChI=1S/C9H7BrFN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14)

InChI Key

MZFMSUSORGGTHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=C(C=N2)N)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.